Azide-Polysarcosine100
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Overview
Description
Azide-Polysarcosine100 is a lipid-polypeptoid conjugate based on the endogenous amino acid sarcosine, also known as N-methylated glycine. This compound consists of an average of 100 sarcosine units. The azide group (N3) present in this compound is reactive with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . Polysarcosine has been shown to have higher protein secretion with a reduced immunostimulatory response compared to systems based on polyethylene glycol lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-Polysarcosine100 is synthesized by conjugating the azide group to polysarcosine, which is derived from the endogenous amino acid sarcosine. The azide group can be introduced through various chemical reactions, including the use of nitrous acid in water to generate acyl azides, which are then reacted with amine nucleophiles for peptide coupling . The azide group can also undergo copper-catalyzed Click Chemistry reactions with alkynes, BCN, and DBCO .
Industrial Production Methods
The process is optimized to ensure high purity and yield, with the final product being stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Azide-Polysarcosine100 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to form C-N bonds.
Reduction Reactions: The azide group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts such as sodium azide or potassium azide are used in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas are used.
Click Chemistry: Copper(I) salts are used as catalysts for the cycloaddition reactions with alkynes.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from Click Chemistry reactions with alkynes.
Scientific Research Applications
Azide-Polysarcosine100 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for therapeutic applications of messenger RNA.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the fabrication of supported catalysts and the production of highly bio-active conjugates.
Mechanism of Action
The mechanism of action of Azide-Polysarcosine100 involves the reactivity of the azide group with alkyne, BCN, and DBCO via Click Chemistry to form stable triazole linkages . This reaction is highly specific and efficient, allowing for the precise conjugation of proteins and other biomolecules. The azide group can also undergo reduction to form primary amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Azide-Polysarcosine100 is unique due to its higher protein secretion and reduced immunostimulatory response compared to polyethylene glycol-based systems . Similar compounds include:
Azide-Polysarcosine150: Contains an average of 150 sarcosine units and undergoes similar Click Chemistry reactions.
Organic Azides: A versatile family of compounds used in material sciences and known for their reactivity in Click Chemistry and other reactions.
This compound stands out due to its specific applications in the formation of lipid nanoparticles and its reduced immunogenicity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H18N6O |
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Molecular Weight |
214.27 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2-[methyl(methylaminomethyl)amino]acetamide |
InChI |
InChI=1S/C8H18N6O/c1-10-7-14(2)6-8(15)11-4-3-5-12-13-9/h10H,3-7H2,1-2H3,(H,11,15) |
InChI Key |
CNFMMURHNVCUGI-UHFFFAOYSA-N |
Canonical SMILES |
CNCN(C)CC(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
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